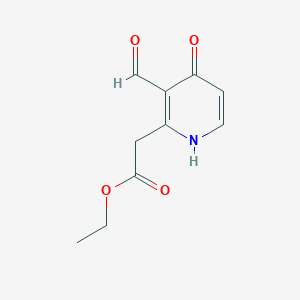
Ethyl (3-formyl-4-hydroxypyridin-2-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3-formyl-4-hydroxypyridin-2-YL)acetate is a heterocyclic compound with the molecular formula C10H11NO4 and a molecular weight of 209.20 g/mol This compound is characterized by the presence of a pyridine ring substituted with formyl, hydroxyl, and ethyl acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (3-formyl-4-hydroxypyridin-2-YL)acetate typically involves the condensation of 3-formyl-4-hydroxypyridine with ethyl acetate under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ester linkage .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming various substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Ethyl (3-formyl-4-hydroxypyridin-2-YL)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl (3-formyl-4-hydroxypyridin-2-YL)acetate involves its interaction with specific molecular targets and pathways. The formyl and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Ethyl acetate: A simple ester used as a solvent in various chemical reactions.
3-formylpyridine: A precursor in the synthesis of heterocyclic compounds.
4-hydroxypyridine: A building block in organic synthesis.
Uniqueness: Ethyl (3-formyl-4-hydroxypyridin-2-YL)acetate is unique due to the combination of functional groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
ethyl 2-(3-formyl-4-oxo-1H-pyridin-2-yl)acetate |
InChI |
InChI=1S/C10H11NO4/c1-2-15-10(14)5-8-7(6-12)9(13)3-4-11-8/h3-4,6H,2,5H2,1H3,(H,11,13) |
InChI Key |
LLBFPWBIHGBSSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(=O)C=CN1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















